molecular formula C9H9Cl2NO2 B13593483 2-(3,5-Dichloropyridin-2-yl)-2-methylpropanoic acid

2-(3,5-Dichloropyridin-2-yl)-2-methylpropanoic acid

Cat. No.: B13593483
M. Wt: 234.08 g/mol
InChI Key: DSAZMIQHRGZLFD-UHFFFAOYSA-N
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Description

2-(3,5-Dichloropyridin-2-yl)-2-methylpropanoic acid is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the pyridine ring and a methylpropanoic acid group at the 2nd position

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichloropyridin-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-(3,5-Dichloropyridin-2-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(3,5-Dichloropyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The chlorine atoms in the pyridine ring can form strong interactions with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dichloropyridin-2-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the methylpropanoic acid group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

2-(3,5-dichloropyridin-2-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H9Cl2NO2/c1-9(2,8(13)14)7-6(11)3-5(10)4-12-7/h3-4H,1-2H3,(H,13,14)

InChI Key

DSAZMIQHRGZLFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=N1)Cl)Cl)C(=O)O

Origin of Product

United States

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